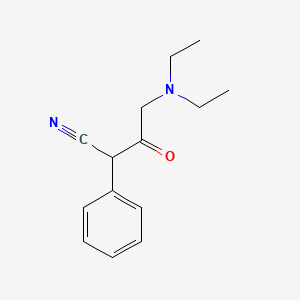![molecular formula C19H21N3O3 B4240288 N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide](/img/structure/B4240288.png)
N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Descripción general
Descripción
The compound N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to a methoxyphenoxypropyl group and a formamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivativesFinally, the formamide group is introduced via formylation reactions, often using formic acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in the compound’s bioactivity. The methoxyphenoxypropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself and its various substituted forms share structural similarities with .
Phenoxypropyl derivatives: Compounds containing the phenoxypropyl group, such as certain pharmaceuticals and agrochemicals, exhibit similar chemical properties.
Formamide derivatives: Molecules with formamide groups, including various organic compounds used in medicinal chemistry.
Uniqueness
The uniqueness of N-({1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
N-[[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-15-7-9-16(10-8-15)25-12-4-11-22-18-6-3-2-5-17(18)21-19(22)13-20-14-23/h2-3,5-10,14H,4,11-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYLRISHCODHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4240208.png)
![2-[(4-methylphenyl)sulfanyl]-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B4240209.png)
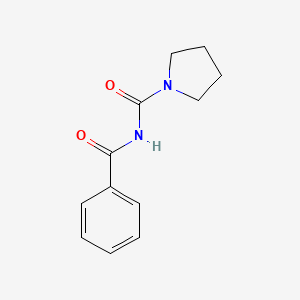
![1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4240224.png)
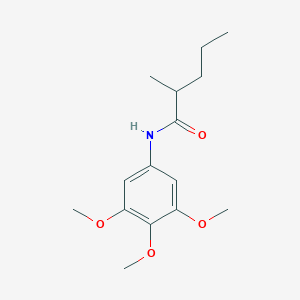
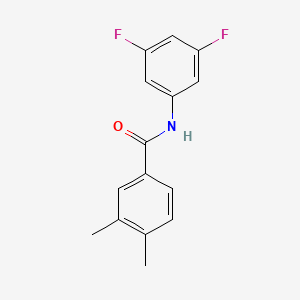
![ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240249.png)
![2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240253.png)
![N-[(2-chlorophenyl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B4240259.png)
![isopropyl (1-{[(4-fluorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4240266.png)
![1'-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4240271.png)
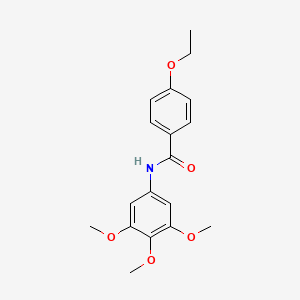
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
